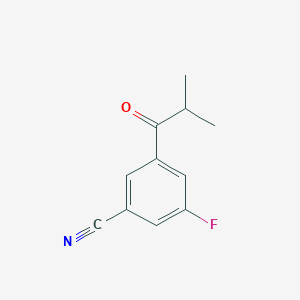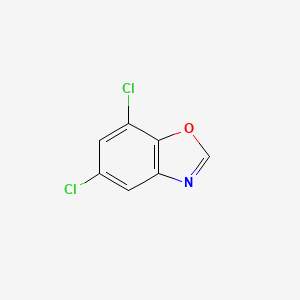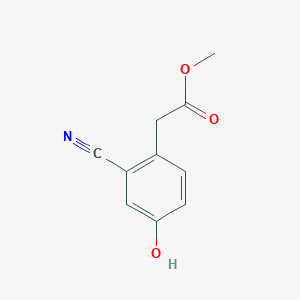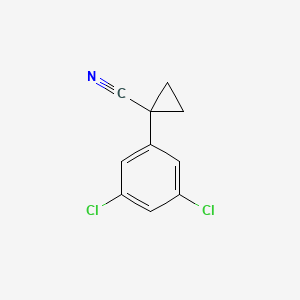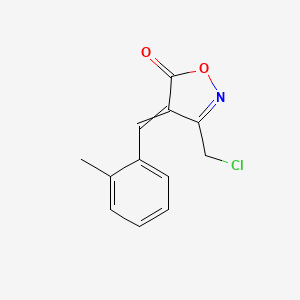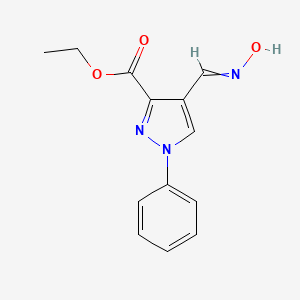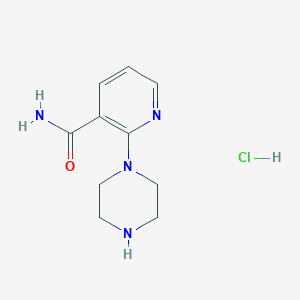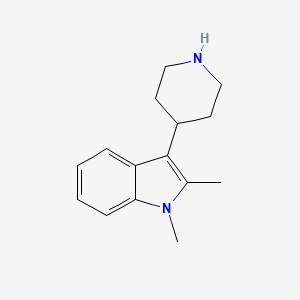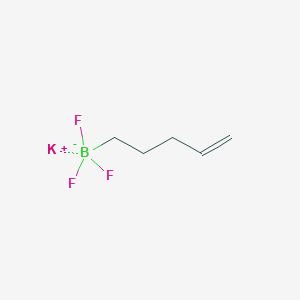
Potassium trifluoro(pent-4-EN-1-YL)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(pent-4-EN-1-YL)boranuide is an organoboron compound characterized by the presence of a trifluoroborate group attached to a pent-4-en-1-yl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(pent-4-EN-1-YL)boranuide typically involves the reaction of pent-4-en-1-ylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then isolated through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium trifluoro(pent-4-EN-1-YL)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds .
Applications De Recherche Scientifique
Potassium trifluoro(pent-4-EN-1-YL)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-boron bonds.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which potassium trifluoro(pent-4-EN-1-YL)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the presence of the pent-4-en-1-yl chain allows for versatile functionalization, enabling the compound to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
- Potassium trifluoro(prop-1-en-2-yl)borate
- Potassium trifluoro(hex-5-en-1-yl)boranuide
- Potassium isopropenyltrifluoroborate
Comparison: Compared to these similar compounds, potassium trifluoro(pent-4-EN-1-YL)boranuide is unique due to its specific pent-4-en-1-yl chain, which provides distinct reactivity and functionalization opportunities. This uniqueness makes it particularly valuable in applications requiring precise control over molecular structure and reactivity .
Propriétés
Formule moléculaire |
C5H9BF3K |
|---|---|
Poids moléculaire |
176.03 g/mol |
Nom IUPAC |
potassium;trifluoro(pent-4-enyl)boranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-2-3-4-5-6(7,8)9;/h2H,1,3-5H2;/q-1;+1 |
Clé InChI |
ZQLLVPDATMBWCB-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCCC=C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


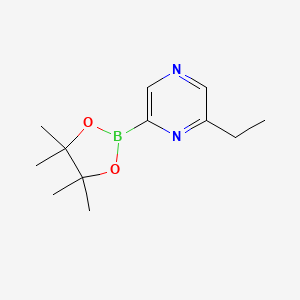
![5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)
![1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)
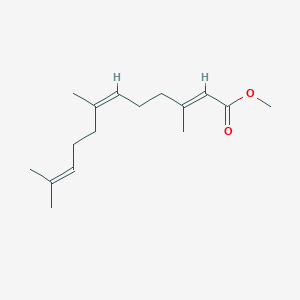
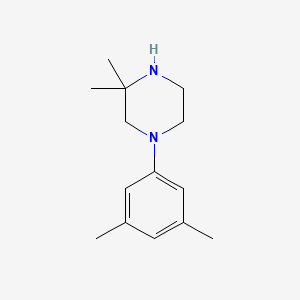
![(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione](/img/structure/B11723426.png)
